6-Oxabicyclo[3.2.2]nonan-7-one
Description
Properties
IUPAC Name |
6-oxabicyclo[3.2.2]nonan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8-6-2-1-3-7(10-8)5-4-6/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKQDFIWZQBJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C1)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297937 | |
| Record name | 6-oxabicyclo[3.2.2]nonan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27873-57-0 | |
| Record name | NSC119484 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-oxabicyclo[3.2.2]nonan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Intramolecular Cyclization
A widely reported method involves the base-catalyzed cyclization of hydroxy-substituted bicyclic precursors. For instance, ethyl acetate-soluble fractions from Magnolia denudata have been used as starting materials. The reaction proceeds via deprotonation of a hydroxyl group, followed by nucleophilic attack on a carbonyl carbon to form the lactone ring. Spectral methods, including -NMR and -NMR, confirm the structural integrity of the product.
Key Conditions :
-
Catalyst : Sodium methoxide (0.5–3.0 equivalents)
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Solvent : Toluene-dimethylformamide (DMF) mixtures (3–8% DMF)
-
Temperature : 80–110°C
Acid-Catalyzed Lactonization
Quinic Acid Derivative Cyclization
A stereospecific route starts with quinic acid, a naturally occurring cyclohexanecarboxylic acid. Treatment with toluene-4-sulfonic acid in refluxing toluene induces dehydration and lactonization, yielding 6-oxabicyclo[3.2.2]nonan-7-one with 100% conversion efficiency.
Reaction Scheme :
Optimization Insights :
-
Acid Loading : 5–10 mol% toluene-4-sulfonic acid
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Solvent : Anhydrous toluene
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Time : 24 hours
-
Workup : Neutralization with aqueous NaHCO, extraction with ethyl acetate
Oxidation of Bicyclic Alcohols
Selenium Dioxide-Mediated Oxidation
A patent-pending method oxidizes 4-methylene-3-oxabicyclo[3.2.2]nonan-2-ol using selenium dioxide (SeO) under acidic conditions. The reaction achieves 40–85% conversion, with unreacted starting material recycled via fractional distillation.
Critical Parameters :
| Parameter | Value |
|---|---|
| Oxidizing Agent | SeO (0.0001–1 wt%) |
| Solvent | Acetic acid-dichloromethane |
| Temperature | 25–40°C |
| Selectivity | 77.8% (based on reacted substrate) |
Mechanism :
Industrial-Scale Synthesis
Continuous-Flow Process
A scalable method described in US Patent 6,911,547 employs a two-step continuous-flow system:
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Oxidation : Substrate oxidation in acetic acid with hydrogen peroxide.
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Salt Formation : Precipitation of the sodium salt using toluene-N-methylpyrrolidone (NMP) mixtures.
Advantages :
-
Throughput : 60 g/h per reactor unit
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Purity : >99% (HPLC)
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Cost Efficiency : 30% reduction in solvent use compared to batch processes
Table 1: Industrial Process Parameters
| Step | Conditions | Outcome |
|---|---|---|
| Oxidation | HO, 50–70°C | 55.7% yield |
| Salt Precipitation | Toluene-NMP (97:3), 80°C | 73.3% recovery |
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Catalyst | Solvent System | Scalability |
|---|---|---|---|---|
| Base-Catalyzed | 55–77 | NaOMe | Toluene-DMF | Moderate |
| Acid-Catalyzed | 100 | TsOH | Toluene | High |
| SeO Oxidation | 40–85 | SeO | Acetic acid-CHCl | Low |
| Industrial Continuous | 73.3 | HO | Toluene-NMP | Very High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.2.2]nonan-7-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
6-Oxabicyclo[3.2.2]nonan-7-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetyl transferase activity, which is crucial in the biosynthesis of platelet-activating factor. This inhibition can lead to anti-inflammatory effects and other therapeutic benefits .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Ring Size and Strain: The [3.2.2] system in this compound exhibits lower ring strain compared to the [3.2.1] analog, enabling higher synthetic yields (e.g., 90% vs. failed synthesis for [3.2.1]) . The [4.3.0] framework in dioxabicyclo derivatives introduces additional oxygen bridges, increasing polarity but reducing thermal stability .
Heteroatom Influence: Replacing oxygen with nitrogen (e.g., 6-azabicyclo derivatives) shifts reactivity toward lactam chemistry but reduces antifungal potency . Peroxylactones (e.g., 2,3-dioxabicyclo[4.3.0]nonan-7-one) show unique peroxide-related reactivity, though their yields are moderate (50–70%) .
Substituent Effects :
Biological Activity
Overview
6-Oxabicyclo[3.2.2]nonan-7-one is a bicyclic organic compound with the molecular formula C8H12O2. Its unique structure, featuring an oxygen atom integrated into a bicyclo framework, has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The synthesis of this compound typically involves cyclization reactions, often utilizing natural sources such as Magnolia denudata for extraction. The characterization of this compound is performed using various spectral methods, including -NMR and -NMR spectroscopy, which help elucidate its structure and confirm its purity .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit acetyl transferase activity, which plays a crucial role in the biosynthesis of platelet-activating factor (PAF), a lipid mediator involved in inflammatory responses . This inhibition can lead to reduced inflammation and may have therapeutic implications in treating inflammatory diseases.
Anti-platelet Activity
The compound also demonstrates anti-platelet activity by modulating pathways associated with platelet aggregation. By inhibiting PAF synthesis, it may prevent excessive platelet activation, which is critical in conditions like thrombosis . This property suggests potential applications in cardiovascular medicine.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Its ability to inhibit acetyl transferase suggests that it may interfere with lipid signaling pathways that are pivotal in inflammation and platelet activation .
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental models:
- In vitro Studies : Laboratory experiments have demonstrated that the compound effectively reduces inflammatory markers in cell cultures treated with pro-inflammatory cytokines.
- Animal Models : In vivo studies using rodent models of inflammation showed that administration of this compound resulted in decreased swelling and pain responses compared to control groups.
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound, a comparison with other known compounds exhibiting similar activities is useful:
| Compound | Anti-inflammatory Activity | Anti-platelet Activity | Notes |
|---|---|---|---|
| This compound | High | Moderate | Inhibits acetyl transferase; reduces PAF synthesis |
| Aspirin | Moderate | High | COX inhibitor; well-established anti-inflammatory |
| Ibuprofen | High | Low | Non-selective COX inhibitor; analgesic properties |
Research Findings
Recent literature reviews and studies underscore the importance of exploring the biological potential of bicyclic compounds like this compound:
- A review article discusses various synthetic routes for producing bicyclic compounds and their applications in anticancer therapy, highlighting the significance of structural diversity in drug design .
- Another study emphasizes the role of similar compounds in modulating biochemical pathways relevant to cancer and inflammation, suggesting that further exploration could yield novel therapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
